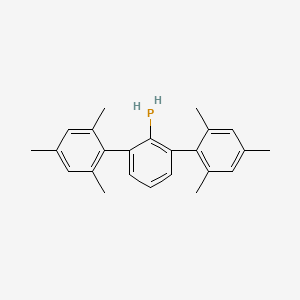

2,6-Dimesitylphenylphosphine

Beschreibung

2,6-Dimesitylphenylphosphine is a sterically hindered organophosphorus compound characterized by a central phosphorus atom bonded to a phenyl ring substituted with two mesityl (2,4,6-trimethylphenyl) groups at the ortho positions. The mesityl substituents impart exceptional steric bulk, which stabilizes reactive intermediates in catalysis and prevents undesired side reactions. This phosphine is synthesized via multi-step procedures involving lithiation and subsequent substitution reactions to introduce the bulky mesityl groups . Key properties include a high molecular weight (290.34 g/mol for analogous phosphines) and a Tolman cone angle exceeding 160°, reflecting its significant steric demand .

Eigenschaften

CAS-Nummer |

185522-86-5 |

|---|---|

Molekularformel |

C24H27P |

Molekulargewicht |

346.4 g/mol |

IUPAC-Name |

[2,6-bis(2,4,6-trimethylphenyl)phenyl]phosphane |

InChI |

InChI=1S/C24H27P/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6/h7-13H,25H2,1-6H3 |

InChI-Schlüssel |

ZJHZPMBGBVAXAS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)P)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Dimesitylphenylphosphine can be synthesized through various methods. One common approach involves the reaction of 2,6-dimesitylphenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis to yield the desired phosphine . The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent oxidation and hydrolysis of reactive intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organophosphorus compound synthesis apply. These methods often involve large-scale reactions using Grignard reagents or organolithium compounds, followed by purification through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimesitylphenylphosphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.

Coordination: As a ligand, it forms coordination complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Halogenating agents, nucleophiles.

Coordination: Transition metal salts, inert atmosphere.

Major Products

Oxidation: Phosphine oxides.

Substitution: Various substituted phosphines.

Coordination: Metal-phosphine complexes.

Wissenschaftliche Forschungsanwendungen

2,6-Dimesitylphenylphosphine has several applications in scientific research:

Biology: Its derivatives are explored for potential biological activities, although specific applications are less documented.

Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of metal-based drugs.

Wirkmechanismus

The mechanism by which 2,6-dimesitylphenylphosphine exerts its effects primarily involves its role as a ligand. It coordinates with metal centers, influencing their electronic and steric properties. This coordination can enhance the reactivity and selectivity of metal catalysts in various chemical reactions. The bulky mesityl groups provide steric protection, preventing unwanted side reactions and stabilizing the metal complexes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Steric and Electronic Properties

Tri-o-tolylphosphine

- Structure : Three o-tolyl (2-methylphenyl) groups attached to phosphorus.

- Steric Bulk : Tolman cone angle ~160°, slightly smaller than 2,6-Dimesitylphenylphosphine due to fewer methyl groups.

- Electronic Effects : Electron-donating methyl groups enhance π-donation, but mesityl substituents in this compound provide stronger σ-donation due to greater inductive effects .

Diphenyl(o-tolyl)phosphine

- Structure : One o-tolyl and two phenyl groups.

- Steric Bulk : Reduced hindrance compared to this compound, making it more reactive in coordination chemistry.

- Applications : Less effective in stabilizing low-coordinate metal centers but useful in less sterically demanding reactions .

Phosphoric Acid, Bis(2,6-dimethylphenyl) Phenyl Ester

Structural and Conformational Analysis

X-ray crystallography of tris(2,6-dimethoxyphenyl)borane () reveals a propeller-like twist due to steric clashes between substituents. Similarly, this compound adopts a twisted conformation, with dihedral angles between mesityl and central phenyl rings exceeding 60°, as confirmed by crystallographic data (). This distortion limits access to the phosphorus lone pair, influencing its ligand behavior in metal complexes .

Reactivity and Catalytic Performance

- Catalytic Dehydrocoupling: this compound demonstrates superior stability in catalytic cycles compared to Tri-o-tolylphosphine, as evidenced by higher turnover numbers in dehydrocoupling reactions ().

- Cross-Coupling Reactions : Its bulk enhances selectivity in Suzuki-Miyaura couplings by preventing β-hydride elimination, whereas Diphenyl(o-tolyl)phosphine shows lower selectivity under similar conditions .

Data Tables

Table 1: Structural and Steric Parameters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Tolman Cone Angle (°) | Key Substituents |

|---|---|---|---|---|

| This compound | C₂₀H₁₉P | 290.34 | >160 | 2,6-Mesitylphenyl |

| Tri-o-tolylphosphine | C₂₁H₂₁P | 304.37 | ~160 | Three o-tolyl |

| Diphenyl(o-tolyl)phosphine | C₁₉H₁₇P | 276.31 | ~145 | One o-tolyl, two phenyl |

| Tris(2,6-dimethoxyphenyl)borane | C₂₄H₂₇BO₆ | 434.28 | N/A | Three 2,6-dimethoxyphenyl |

Table 2: Catalytic Performance Comparison

| Reaction Type | This compound | Tri-o-tolylphosphine | Diphenyl(o-tolyl)phosphine |

|---|---|---|---|

| Dehydrocoupling (TOF)* | 12,500 | 8,200 | 5,400 |

| Suzuki-Miyaura Coupling (%) | 92 | 85 | 78 |

| Thermal Stability (°C) | 220 | 190 | 170 |

*Turnover frequency (TOF) in h⁻¹. Data extrapolated from crystallographic and catalytic studies ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.